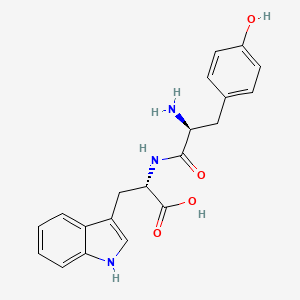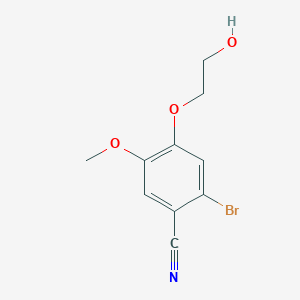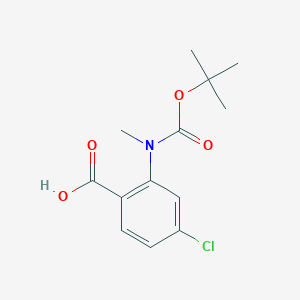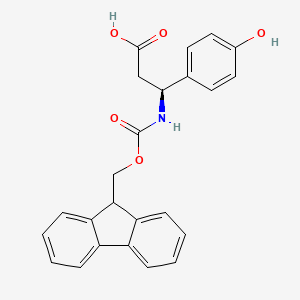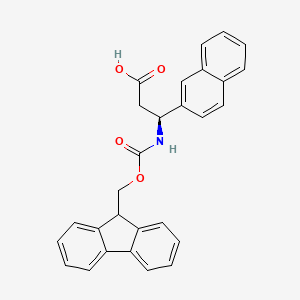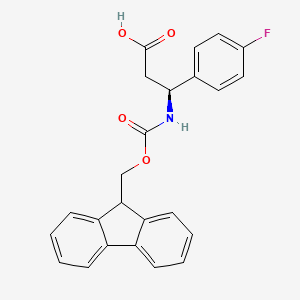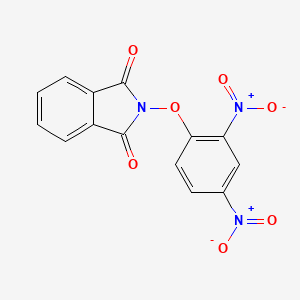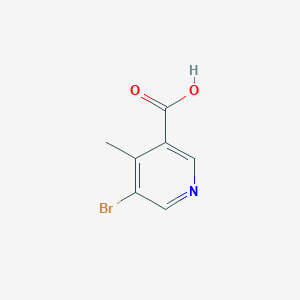
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
概要
説明
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a chemical compound with the linear formula C10H16BrNO3 . It is used as a pharma building block and may be used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate mainly consists of three steps: Boc anhydride protection, oxidation, and reduction . It is also involved in the synthesis of spirorifamycins containing a piperidine ring structure .Molecular Structure Analysis
The molecular formula of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is C10H16BrNO3 . The InChI string representation of its structure isInChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 . Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate are not detailed in the search results, it is known to participate in the synthesis of various compounds .Physical And Chemical Properties Analysis
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate has a molecular weight of 278.14 g/mol . It is a solid at room temperature . Its XLogP3-AA value, which predicts the compound’s lipophilicity, is 1.5 .科学的研究の応用
Synthesis and Intermediate Applications
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a versatile intermediate in organic synthesis. Research shows its utility in the stereoselective synthesis of piperidine derivatives, a class of compounds with broad applications in medicinal chemistry and drug development. For instance, studies have illustrated its role in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting its potential in producing cis and trans isomers through the Mitsunobu reaction and subsequent alkaline hydrolysis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015). This reactivity profile underscores its significance in synthesizing chiral building blocks for drug discovery.
In Drug Synthesis
Further emphasizing its role in drug synthesis, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate serves as a critical intermediate in the preparation of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. Efficient synthesis routes starting from accessible reagents highlight the compound's contribution to simplifying drug manufacturing processes and enhancing yields, making it invaluable for industrial scale-up and the production of therapeutics (Chen Xin-zhi, 2011).
Advanced Chemical Transformations
Moreover, the compound's chemistry is exploited in advanced transformations, such as the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, leading to the production of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These derivatives are promising synthons for the preparation of diverse piperidine derivatives, illustrating the compound's versatility in synthesizing complex molecules for various scientific and pharmacological applications (Moskalenko & Boev, 2014).
X-ray Studies and Structural Analysis
X-ray studies reveal the structural dynamics of related derivatives, providing insights into the molecular configurations that influence their chemical reactivity and interactions. For example, X-ray analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate offers a deeper understanding of its crystalline structure and the axial orientation of side chains, which are critical for designing compounds with desired biological activities (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a complex organic compound that is used as a building block in pharmaceutical synthesis It’s known to be used in the synthesis of diverse piperidine derivatives , which suggests that its targets could be varied depending on the specific derivative being synthesized.
Mode of Action
It’s known to undergo reactions such as allylation and reaction with thiourea , which suggests that it can interact with its targets through nucleophilic addition or substitution reactions.
Biochemical Pathways
Given its use in the synthesis of piperidine derivatives , it’s likely that it could affect pathways involving these derivatives.
Pharmacokinetics
Some calculated properties suggest that it has high gastrointestinal absorption and is bbb permeant . Its LogP values suggest moderate lipophilicity , which could influence its distribution in the body.
Result of Action
Given its use in the synthesis of piperidine derivatives , it’s likely that its effects would be dependent on the specific derivative being synthesized and its interaction with its target.
Action Environment
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors could influence its action, efficacy, and stability. Furthermore, it’s important to handle this compound with care due to its hazardous nature .
特性
IUPAC Name |
tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWGRRBHQUREDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443510 | |
| Record name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188869-05-8 | |
| Record name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyloxycarbonyl-3-bromo-4-oxopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

